T-2513

Description

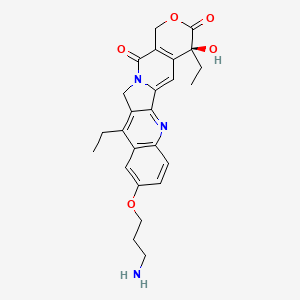

Structure

3D Structure

Properties

IUPAC Name |

(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-3-15-16-10-14(32-9-5-8-26)6-7-20(16)27-22-17(15)12-28-21(22)11-19-18(23(28)29)13-33-24(30)25(19,31)4-2/h6-7,10-11,31H,3-5,8-9,12-13,26H2,1-2H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLHHOGJQUVONU-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183018 | |

| Record name | T 2513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288247-87-0 | |

| Record name | T-2513 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288247870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T 2513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T-2513 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Y8Q506KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of T-2513

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

T-2513 is a potent, selective, and non-camptothecin small molecule inhibitor of human DNA topoisomerase I. Its primary mechanism of action involves the stabilization of the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these cleavable complexes. The collision of advancing replication forks with these stalled complexes results in the generation of irreversible double-strand DNA breaks, ultimately triggering S-phase-specific cell cycle arrest and apoptosis. This guide provides a comprehensive overview of the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate the mechanism of action of this compound.

Introduction to this compound

This compound is a synthetic compound that has demonstrated significant anti-tumor activity in preclinical studies. As a topoisomerase I inhibitor, it targets a critical enzyme involved in managing DNA topology during various cellular processes, including replication, transcription, and recombination. Unlike camptothecin and its derivatives, this compound possesses a distinct chemical structure, which may offer a different spectrum of activity and a potentially improved safety profile. Understanding the precise mechanism by which this compound exerts its cytotoxic effects is paramount for its continued development and potential clinical application.

Molecular Mechanism of Action: Targeting Topoisomerase I

The central tenet of this compound's activity is its interaction with the topoisomerase I-DNA covalent complex.

Signaling Pathway of this compound Action

Caption: this compound binds to and stabilizes the topoisomerase I-DNA complex, leading to replication fork collapse, DNA damage, cell cycle arrest, and apoptosis.

Inhibition of Topoisomerase I Catalytic Activity

This compound inhibits the catalytic activity of topoisomerase I, specifically the re-ligation step of its reaction cycle. This leads to the accumulation of single-strand DNA breaks covalently linked to the enzyme.

Stabilization of the Cleavable Complex

The primary mode of action is the stabilization of the "cleavable complex," a transient intermediate in the topoisomerase I catalytic cycle. By binding to this complex, this compound prevents the resealing of the DNA strand, effectively trapping the enzyme on the DNA.

Cellular Effects of this compound

The molecular interaction of this compound with the topoisomerase I-DNA complex translates into profound cellular consequences, primarily affecting rapidly dividing cells.

Induction of DNA Damage

The persistence of stabilized cleavable complexes is particularly detrimental during DNA replication. When a replication fork encounters a this compound-stabilized complex, the single-strand break is converted into a highly cytotoxic double-strand break, a lesion that is difficult for the cell to repair.

S-Phase Specific Cell Cycle Arrest

The generation of double-strand breaks activates the DNA damage response pathways, leading to the arrest of the cell cycle, predominantly in the S-phase. This provides the cell with an opportunity to repair the damage; however, extensive damage ultimately pushes the cell towards apoptosis. The cytotoxic effects of this compound and its metabolites are specific for the S-phase of the cell cycle[1]. This compound interacts directly with the DNA-topoisomerase I cleavable complex to induce S-phase arrest and impair the G0 to G1 transition[1].

Apoptosis Induction

If the DNA damage induced by this compound is beyond repair, the cell undergoes programmed cell death, or apoptosis. This is a key mechanism by which this compound eliminates cancer cells.

Quantitative Data

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The concentration that inhibits 50% of cell growth (GI50) is a key metric for its potency.

| Cell Line | Cancer Type | GI50 (ng/mL) |

| WiDr | Colon | 32.1 |

| HT-29 | Colon | 97.6 |

| SK-BR-3 | Breast | 38.6 |

| MKN-1 | Gastric | 15.6 |

| SK-LU-1 | Lung | 111.5 |

| LX-1 | Lung | 15.1 |

| KB | Cervical | 34.0 |

| HeLaS3 | Cervical | 50.9 |

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

In Vitro Cytotoxicity Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of this compound using a cell-based assay.

Protocol:

-

Cell Seeding: Human cancer cell lines are harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Drug Application: this compound is serially diluted in culture medium and added to the wells in triplicate. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: After incubation, cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase I Relaxation Assay

This assay directly measures the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Protocol:

-

Reaction Setup: The reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

DNA Cleavage Assay

This assay is used to determine if this compound stabilizes the topoisomerase I-DNA cleavable complex.

Protocol:

-

Substrate Preparation: A DNA substrate, typically a radiolabeled oligonucleotide or a linearized plasmid, is prepared.

-

Reaction Setup: The reaction includes the DNA substrate, purified topoisomerase I, and this compound at various concentrations in a reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a specified time to allow for the formation of the cleavable complex.

-

Denaturation: The reaction is terminated by the addition of a denaturing agent, such as SDS, which traps the covalent complex.

-

Electrophoresis: The samples are subjected to denaturing polyacrylamide gel electrophoresis to separate the cleaved DNA fragments.

-

Autoradiography: The gel is exposed to an X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA in the presence of this compound indicates stabilization of the cleavable complex.

Cell Cycle Analysis by Flow Cytometry

This method is employed to assess the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Cancer cells are treated with this compound at its GI50 concentration for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a DNA intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in the S-phase is indicative of this compound's mechanism of action.

Conclusion

This compound is a promising anti-cancer agent that functions as a selective topoisomerase I inhibitor. Its mechanism of action is centered on the stabilization of the topoisomerase I-DNA cleavable complex, which leads to the formation of lethal double-strand DNA breaks during replication. This, in turn, induces S-phase cell cycle arrest and apoptosis. The in-depth understanding of its molecular and cellular effects, supported by robust experimental data, provides a strong rationale for its further investigation as a potential therapeutic agent for the treatment of various cancers. The distinct chemical nature of this compound may offer advantages over existing topoisomerase I inhibitors, warranting continued research and development.

References

The Cellular Target of T-2513: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2513 is a potent anti-cancer agent that has demonstrated significant cytotoxic activity across a range of human tumor cell lines.[1] This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. This compound is a selective inhibitor of Topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1] Its action leads to the stabilization of the Topoisomerase I-DNA complex, resulting in DNA damage and the induction of apoptosis. Notably, this compound is a derivative of camptothecin and is the active moiety of the prodrug Delimotecan (T-0128).[2] Furthermore, this compound is metabolized to SN-38, which is also a potent Topoisomerase I inhibitor and the active metabolite of Irinotecan.[2][3][4]

Cellular Target: Topoisomerase I

The primary cellular target of this compound is the nuclear enzyme DNA Topoisomerase I (Topo I).[1] Topoisomerase I plays a crucial role in cellular processes by relieving torsional strain in DNA that arises during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.

Mechanism of Action

This compound exerts its cytotoxic effects by acting as a Topoisomerase I "poison." Its mechanism of action involves:

-

Binding to the Topoisomerase I-DNA Complex: this compound intercalates into the DNA at the site of the single-strand break created by Topoisomerase I.

-

Stabilization of the Cleavable Complex: The binding of this compound stabilizes the transient covalent complex formed between Topoisomerase I and the cleaved DNA strand.[1]

-

Inhibition of DNA Religation: This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.

-

Induction of DNA Double-Strand Breaks: When a replication fork encounters this stabilized ternary complex, it leads to the formation of a lethal double-strand break.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately initiates the apoptotic cascade, leading to programmed cell death.

Quantitative Data

The anti-cancer activity of this compound and its active metabolite, SN-38, has been quantified through various in vitro and in vivo studies.

In Vitro Cytotoxicity of this compound

The growth inhibitory effects of this compound have been evaluated against a panel of human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | GI50 (ng/mL) |

| WiDr | Colon Carcinoma | 32.1 |

| HT-29 | Colon Carcinoma | 97.6 |

| SK-BR-3 | Breast Adenocarcinoma | 38.6 |

| MKN-1 | Gastric Adenocarcinoma | 15.6 |

| SK-LU-1 | Lung Adenocarcinoma | 111.5 |

| LX-1 | Lung Carcinoma | 15.1 |

| KB | Oral Epidermoid Carcinoma | 34.0 |

| HeLaS3 | Cervical Carcinoma | 50.9 |

Data sourced from MedchemExpress.[1]

In Vivo Antitumor Activity of this compound

In a Walker-256 carcinoma model, this compound demonstrated significant antitumor activity.

| Parameter | Value |

| ED50 | 23 mg/kg |

Data sourced from MedchemExpress.[1]

Inhibitory Activity of SN-38 (Active Metabolite)

SN-38, the active metabolite of this compound, is a potent inhibitor of DNA and RNA synthesis.

| Activity | IC50 |

| DNA Synthesis Inhibition | 0.077 µM |

| RNA Synthesis Inhibition | 1.3 µM |

Data sourced from MedChemExpress and TargetMol.[3][4][5]

The cytotoxicity of SN-38 has also been determined in human colon carcinoma HT-29 cells.

| Compound | IC50 (nM) |

| SN-38 | 8.8 |

Data sourced from a comparative study of camptothecin derivatives.[6]

Signaling Pathways

The inhibition of Topoisomerase I by this compound initiates a cascade of cellular signaling events, primarily the DNA Damage Response (DDR) and subsequent induction of apoptosis.

DNA Damage Response and Apoptosis Induction

dot

Caption: DNA Damage Response and Apoptosis Pathway Induced by this compound.

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory activity of this compound on the catalytic function of Topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

This compound stock solution (in DMSO)

-

Sterile deionized water

-

1% Agarose gel in TAE or TBE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Microcentrifuge tubes

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 1x Topoisomerase I Reaction Buffer and supercoiled plasmid DNA (e.g., 0.5 µg).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a vehicle (DMSO) control.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of human Topoisomerase I (the amount required to fully relax the DNA under control conditions).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding DNA loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control.

dot

Caption: Workflow for Topoisomerase I Relaxation Assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine the cytotoxicity of this compound by measuring the total protein content of treated cells.[7][8][9][10][11]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with 1% acetic acid to remove the TCA and unbound components. Air dry the plates completely.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound SRB dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control to determine the GI50 value.

dot

Caption: Workflow for Sulforhodamine B (SRB) Cytotoxicity Assay.

Conclusion

This compound is a selective Topoisomerase I inhibitor with potent anti-cancer activity. Its mechanism of action, involving the stabilization of the Topoisomerase I-DNA cleavable complex, leads to DNA damage, cell cycle arrest, and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other Topoisomerase I inhibitors. Further investigation into the intricate details of the signaling pathways activated by this compound will continue to enhance our understanding of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SN-38 | NK012 | Topo I inhibitor | TargetMol [targetmol.com]

- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. SRB assay for measuring target cell killing [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. canvaxbiotech.com [canvaxbiotech.com]

T-2513: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, mechanism of action, and development history of T-2513, a potent topoisomerase I inhibitor. This compound is a semi-synthetic camptothecin analog that has been primarily developed as the active moiety of the prodrug delimotecan (also known as MEN 4901 or T-0128). This document provides a comprehensive overview of its preclinical and clinical development, including experimental methodologies and quantitative data.

Discovery and Initial Synthesis

This compound was first synthesized and characterized at the Discovery Research Laboratory of Tanabe Seiyaku Co., Ltd. in Saitama, Japan.[1] As a derivative of camptothecin, a natural product isolated from the bark of Camptotheca acuminata, this compound was developed as part of research efforts to create novel analogs with improved therapeutic properties.[2] While the precise, step-by-step synthesis protocol for this compound is proprietary, its chemical structure is that of a camptothecin analog.

Mechanism of Action

This compound exerts its cytotoxic effects as a selective inhibitor of topoisomerase I, a crucial enzyme responsible for relaxing supercoiled DNA during replication and transcription.[2][3] The mechanism of action involves the following key steps:

-

Binding to the Topoisomerase I-DNA Complex: this compound covalently binds to the transient complex formed between topoisomerase I and DNA.[2][3]

-

Stabilization of the Cleavable Complex: This binding stabilizes the "cleavable complex," preventing the re-ligation of the single-strand DNA break created by the enzyme.[2]

-

Inhibition of DNA Replication and RNA Synthesis: The accumulation of these stabilized complexes leads to the inhibition of both DNA replication and RNA synthesis.[2][3]

-

Induction of Cell Death: The resulting DNA damage ultimately triggers apoptosis, or programmed cell death.[2][3]

The cytotoxic activity of this compound is specific to the S-phase of the cell cycle, targeting rapidly dividing cancer cells.[2][4]

Preclinical Development and In Vitro Activity

This compound has demonstrated broad cytotoxicity against a variety of human tumor cell lines. The following table summarizes its in vitro activity, presented as GI50 values (the concentration causing 50% growth inhibition).

| Cell Line | Cancer Type | GI50 (ng/mL) |

| WiDr | Colon | 32.1 |

| HT-29 | Colon | 97.6 |

| SK-BR-3 | Breast | 38.6 |

| MKN-1 | Gastric | 15.6 |

| SK-LU-1 | Lung | 111.5 |

| LX-1 | Lung | 15.1 |

| KB | Cervical | 34.0 |

| HeLaS3 | Cervical | 50.9 |

| Data from Okuno et al., Cancer Research, 2000.[3] |

Experimental Protocol: In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of this compound was determined using a standard sulforhodamine B (SRB) assay.

Development of the Prodrug Delimotecan (MEN 4901/T-0128)

To improve the pharmacokinetic profile and tumor-targeting of this compound, a macromolecular prodrug, delimotecan (MEN 4901/T-0128), was developed.[1][5] Delimotecan is a conjugate of this compound and carboxymethyl dextran, linked via a triglycine spacer.[1] This formulation was designed to enhance the circulation time of the active drug and promote its accumulation in tumor tissues.[1][6]

Preclinical studies demonstrated that delimotecan is cleaved to release this compound by cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment.[4] This targeted release mechanism contributes to the superior antitumor activity of delimotecan compared to this compound alone in various human tumor xenograft models.[1][6][7] In a Walker-256 carcinoma model, delimotecan was found to be ten times more active than this compound.[1]

Animal Xenograft Studies

The antitumor efficacy of this compound and delimotecan was evaluated in nude mice bearing human tumor xenografts.

Clinical Development of Delimotecan

A Phase I clinical trial of delimotecan was conducted in patients with solid tumors refractory to standard therapy.[4][8] The study aimed to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and preliminary antitumor activity.[4][8]

Delimotecan was administered as a 3-hour intravenous infusion once every 6 weeks.[4][8] The MTD was determined to be 1,800 mg/m².[4][8] Two partial responses were observed in patients with anal cancer and head and neck cancer.[4][8]

Clinical Pharmacokinetics

The pharmacokinetic analysis from the Phase I trial revealed a long terminal half-life for delimotecan and relatively high plasma exposure to the active metabolite this compound.[4][8]

| Parameter | Delimotecan | This compound (from Delimotecan) |

| Terminal Half-life (t½) | 109 hours | - |

| AUC (at 1,800 mg/m²) | Increased linearly with dose | High exposure observed |

| Data from Veltkamp et al., Clinical Cancer Research, 2008.[4] |

Summary and Future Directions

This compound is a potent, S-phase specific topoisomerase I inhibitor discovered by Tanabe Seiyaku. While it exhibits significant in vitro cytotoxicity, its clinical development has focused on its use as the active payload in the prodrug delimotecan. The design of delimotecan aimed to improve the pharmacokinetic properties and tumor targeting of this compound, leading to enhanced antitumor efficacy in preclinical models and promising preliminary results in a Phase I clinical trial. Further clinical investigation of delimotecan is warranted to fully elucidate its therapeutic potential in various solid tumors.

References

- 1. Complete regression of xenografted human carcinomas by camptothecin analogue-carboxymethyl dextran conjugate (T-0128) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MEN4901/T-0128, a new camptothecin derivative-carboxymethyldextran conjugate, has potent antitumor activities in a panel of human tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical and pharmacologic study of the novel prodrug delimotecan (MEN 4901/T-0128) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of T-2513: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-2513 is a potent, selective, and semi-synthetic camptothecin analog that functions as a topoisomerase I inhibitor. It is the active metabolite of the prodrug delimotecan (T-0128). By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication. This mechanism leads to S-phase-specific cell cycle arrest and subsequent apoptosis in cancer cells. Preclinical and clinical studies of its prodrug, delimotecan, have demonstrated promising antitumor activity and have provided insights into the pharmacokinetic profile of this compound, which is characterized by a long terminal half-life. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data, supported by detailed experimental protocols and visual representations of key pathways.

Introduction

This compound, with the chemical name 10-(3'-aminopropyloxy)-7-ethyl-(20S)-camptothecin, is a derivative of camptothecin, a natural alkaloid with potent anticancer properties. As a selective inhibitor of topoisomerase I, this compound represents a key player in the development of targeted cancer therapies. It serves as the active moiety of the high-solubility prodrug delimotecan (MEN 4901/T-0128), which was designed for improved pharmacological properties over other clinically available camptothecin analogs like irinotecan (CPT-11)[1]. The strategic design of delimotecan allows for preferential accumulation in tumor tissue, where it is cleaved by the overexpressed enzyme cathepsin B to release this compound, thereby concentrating the cytotoxic effect at the tumor site[1].

Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication, transcription, and recombination. The mechanism of action can be summarized in the following steps:

-

Binding to the Topoisomerase I-DNA Complex: this compound covalently binds to and stabilizes the transient intermediate complex formed between topoisomerase I and DNA[1].

-

Inhibition of DNA Religation: This stabilization prevents the religation of the single-strand breaks created by topoisomerase I.

-

Induction of DNA Damage: The persistence of these single-strand breaks leads to the formation of lethal double-strand breaks when the replication fork collides with the stabilized complex during the S-phase of the cell cycle[1].

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to programmed cell death (apoptosis)[1].

References

T-2513: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the Topoisomerase I Inhibitor T-2513

Abstract

This compound is a potent, selective inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound introduces single-strand breaks, leading to the inhibition of DNA replication and RNA synthesis, and ultimately, cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development and cancer research.

Chemical Structure and Physicochemical Properties

This compound is a synthetic camptothecin analog. Its chemical identity and core properties are summarized in the tables below. The compound is often used in its hydrochloride salt form for improved solubility and stability.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione[1][2] |

| CAS Number | 288247-87-0 (Free Base)[1] |

| 187793-52-8 (Hydrochloride)[3][4] | |

| SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value (Free Base) | Value (Hydrochloride) |

| Molecular Formula | C₂₅H₂₇N₃O₅[1] | C₂₅H₂₈ClN₃O₅[3][4] |

| Molecular Weight | 449.5 g/mol [1] | 485.96 g/mol [4] |

| Physical State | Solid powder | Solid powder |

| Storage Temperature | -20°C[3][4] | -20°C[3][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by targeting topoisomerase I. This enzyme relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. This compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3][4][5] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[4]

This compound is also known as an active metabolite of the prodrug delimotecan (MEN 4901/T-0128). Delimotecan is designed to be cleaved by cathepsin B, an enzyme often overexpressed in tumor tissues, to release this compound. This compound can be further metabolized to SN-38, another potent topoisomerase I inhibitor and the active metabolite of irinotecan.[4]

Pharmacological Properties

This compound exhibits potent cytotoxic activity against a broad range of human tumor cell lines. Its efficacy has been demonstrated in both in vitro and in vivo models.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | GI₅₀ (ng/mL) |

| WiDr | Colon | 32.1[2] |

| HT-29 | Colon | 97.6[2] |

| SK-BR-3 | Breast | 38.6[2] |

| MKN-1 | Stomach | 15.6[2] |

| SK-LU-1 | Lung | 111.5[2] |

| LX-1 | Lung | 15.1[2] |

| KB | Cervical | 34.0[2] |

| HeLaS3 | Cervical | 50.9[2] |

Table 4: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Dosage | Endpoint | Result |

| Rat | Walker-256 Carcinoma | 1-100 mg/kg | Antitumor Activity | ED₅₀ = 23 mg/kg[2] |

Clinical Pharmacology of Delimotecan (Prodrug of this compound)

A clinical study of the prodrug delimotecan administered as a 3-hour intravenous infusion every 6 weeks provided insights into the clinical behavior of this compound. The study revealed that delimotecan has a long terminal half-life of approximately 109 hours, leading to relatively high and sustained exposure to both this compound and its metabolite, SN-38.[1]

Experimental Protocols

The following sections outline general methodologies for key experiments relevant to the study of this compound.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This in vitro assay is fundamental for confirming the inhibitory activity of this compound on topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis due to their different mobilities. An inhibitor of topoisomerase I will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Stop Buffer/Gel Loading Dye

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine the 10x assay buffer, supercoiled plasmid DNA, and sterile water to the desired final volume.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the respective reaction tubes.

-

Initiate the reaction by adding a predetermined amount of human topoisomerase I enzyme. The optimal enzyme concentration should be the minimum amount required to fully relax the supercoiled DNA under the assay conditions.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/gel loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE or TBE buffer until adequate separation of supercoiled and relaxed DNA is achieved.

-

Stain the gel with a suitable DNA staining agent and visualize the DNA bands using a UV transilluminator.

-

Analyze the gel image to determine the extent of inhibition of DNA relaxation by this compound. The intensity of the supercoiled and relaxed bands can be quantified using densitometry software.

In Vitro Cytotoxicity Assay (MTT or similar viability assays)

This assay determines the concentration of this compound required to inhibit the growth of or kill cancer cells in culture.

Principle: A metabolic indicator, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human tumor cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the desired human tumor cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (the concentration that causes 50% growth inhibition) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized topoisomerase I inhibitor with significant potential as an anticancer agent. Its mechanism of action, potent in vitro and in vivo activity, and the development of a targeted prodrug delivery system highlight its importance in the landscape of cancer therapeutics. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating further investigation and potential clinical application of this promising compound.

References

- 1. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

T-2513: A Technical Guide to a Potent Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-2513 is a potent, selective, and semi-synthetic derivative of camptothecin that functions as a topoisomerase I inhibitor. It is the active metabolite of the prodrug Delimotecan (T-0128), which is designed for targeted delivery to tumor tissues. This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and a visualization of its molecular interactions and downstream signaling pathways.

Mechanism of Action

This compound, like other camptothecin analogues, targets the nuclear enzyme topoisomerase I.[1] Topoisomerase I plays a crucial role in DNA replication and transcription by relieving torsional strain in the DNA double helix. It achieves this by creating a transient single-strand break, allowing the DNA to rotate, and then religating the strand.

This compound intercalates into the DNA-topoisomerase I complex and stabilizes this transient state, preventing the religation of the DNA strand.[1] This stabilized "cleavable complex" becomes a cytotoxic lesion when a replication fork collides with it, leading to a double-strand break and the initiation of the apoptotic cascade. The cytotoxic effects of this compound are primarily observed during the S-phase of the cell cycle when DNA replication is active.[1]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key data points for its cytotoxicity and anti-tumor efficacy.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | GI50 (ng/mL) |

| WiDr | Colon | 32.1 |

| HT-29 | Colon | 97.6 |

| SK-BR-3 | Breast | 38.6 |

| MKN-1 | Gastric | 15.6 |

| SK-LU-1 | Lung | 111.5 |

| LX-1 | Lung | 15.1 |

| KB | Cervical | 34.0 |

| HeLaS3 | Cervical | 50.9 |

| Data from MedchemExpress.[2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing | Efficacy Metric | Value |

| Walker-256 Carcinoma Bearing Rats | Carcinoma | Intravenous | ED50 | 23 mg/kg |

| Data from MedchemExpress.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 10 mM spermidine, 50% glycerol)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile deionized water

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

6x DNA loading dye

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase I Reaction Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

-

Varying concentrations of this compound (or solvent control)

-

Sterile deionized water to a final volume of 19 µL.

-

-

Add 1 µL of human Topoisomerase I enzyme to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of 6x DNA loading dye.

-

Load the samples onto the agarose gel and perform electrophoresis at a constant voltage until the DNA bands are adequately separated.

-

Visualize the DNA bands under UV light. The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA. The inhibition of topoisomerase I activity by this compound will be indicated by a decrease in the amount of relaxed DNA compared to the control.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay measures the cytotoxicity of this compound against cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated and solvent-treated controls.

-

After the incubation period, gently add cold TCA to each well to a final concentration of 10% to fix the cells. Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water to remove TCA and excess medium.

-

Air dry the plates completely.

-

Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye.

-

Air dry the plates completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass. Calculate the GI50 value, which is the concentration of this compound that inhibits cell growth by 50%.[3][4][5][6][7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound, the experimental workflow for its evaluation, and the apoptotic signaling pathway it induces.

References

- 1. novusbio.com [novusbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity of delimotecan against human metastatic melanoma: pharmacokinetics and molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of T-2513: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of T-2513, a potent, selective topoisomerase I inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism of Action

This compound exerts its cytotoxic effects by selectively targeting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. The compound covalently binds to the topoisomerase I-DNA complex, stabilizing it and thereby inhibiting the religation of single-strand DNA breaks. This action impedes DNA replication and RNA synthesis, ultimately triggering programmed cell death, or apoptosis, in cancer cells.[1][2] The cytotoxic effects of this compound are most pronounced during the S-phase of the cell cycle.[2]

Quantitative Analysis of In Vitro Cytotoxicity

The growth inhibitory effects of this compound have been quantified across a panel of human tumor cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from in vitro cytotoxicity assays.

| Cell Line | Cancer Type | GI50 (ng/mL) |

| LX-1 | Lung Carcinoma | 15.1 |

| MKN-1 | Gastric Cancer | 15.6 |

| WiDr | Colon Carcinoma | 32.1 |

| KB | Cervical Carcinoma | 34.0 |

| SK-BR-3 | Breast Adenocarcinoma | 38.6 |

| HeLaS3 | Cervical Carcinoma | 50.9 |

| HT-29 | Colorectal Adenocarcinoma | 97.6 |

| SK-LU-1 | Lung Carcinoma | 111.5 |

Data sourced from Okuno et al., Cancer Research, 2000.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay

The evaluation of this compound's cytotoxic activity was conducted using a standard cell proliferation assay.

Methodology:

-

Cell Culture: The human tumor cell lines (WiDr, HT-29, SK-BR-3, MKN-1, SK-LU-1, LX-1, KB, and HeLaS3) were maintained in the recommended culture media supplemented with 10% fetal bovine serum and appropriate antibiotics.[3]

-

Cell Seeding: Cells in their exponential growth phase were seeded into 24-well plates at a density of approximately 20,000 cells per well.[3]

-

Compound Exposure: this compound was dissolved in a suitable solvent and serially diluted to achieve a range of final concentrations. These dilutions were then added to the cell cultures.

-

Incubation: The treated cells were incubated for a period of 24 hours under standard cell culture conditions (37°C, 5% CO2).

-

Assessment of Cell Viability: Cell viability was determined using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay, which measures the metabolic activity or total protein content of viable cells, respectively.

-

Data Analysis: The GI50 values, representing the concentration of this compound required to inhibit cell growth by 50% compared to untreated control cells, were calculated from the dose-response curves.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

The inhibitory effect of this compound on topoisomerase I activity is typically assessed using a DNA relaxation assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I enzyme, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Inhibitor Addition: this compound, at various concentrations, is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for their distinct visualization.

-

Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA in the presence of this compound compared to the control.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanism and experimental design, the following diagrams are provided.

Caption: Mechanism of action of this compound leading to cancer cell death.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.

References

Preclinical Profile of T-2513: A Potent Topoisomerase I Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-2513 is a novel, semi-synthetic camptothecin derivative that acts as a selective inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces single-strand DNA breaks, leading to cell cycle arrest in the S-phase and subsequent apoptosis in rapidly proliferating cancer cells.[1] This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its in vitro cytotoxicity, in vivo efficacy, and mechanism of action. The information presented herein is intended to support further investigation and development of this compound and related compounds as potential anti-cancer therapeutics.

Core Data Summary

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of human tumor cell lines. The 50% growth inhibition (GI50) values are summarized in the table below.

| Cell Line | Cancer Type | GI50 (ng/mL) |

| WiDr | Colon Adenocarcinoma | 32.1 |

| HT-29 | Colorectal Adenocarcinoma | 97.6 |

| SK-BR-3 | Breast Adenocarcinoma | 38.6 |

| MKN-1 | Stomach Adenocarcinoma | 15.6 |

| SK-LU-1 | Lung Carcinoma | 111.5 |

| LX-1 | Lung Carcinoma | 15.1 |

| KB | Cervical Carcinoma | 34.0 |

| HeLaS3 | Cervical Adenocarcinoma | 50.9 |

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines.[2][3]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a Walker-256 carcinoma model. The key efficacy parameters are presented in the following table.

| Animal Model | Parameter | Value |

| Walker-256 Carcinoma | ED50 | 23 mg/kg |

| Walker-256 Carcinoma | Therapeutic Index (TI) | 2.6 |

Table 2: In Vivo Efficacy of this compound.[4]

Mechanism of Action

This compound exerts its anti-tumor effect through the selective inhibition of topoisomerase I. This mechanism is characteristic of the camptothecin class of compounds. The key steps in its mechanism of action are outlined below.

This compound binds to and stabilizes the transient covalent complex formed between topoisomerase I and DNA.[1][2][3] This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme. When a DNA replication fork collides with this stabilized "cleavable complex," the single-strand break is converted into a cytotoxic double-strand break. This irreparable DNA damage triggers a cellular DNA damage response, leading to a halt in the cell cycle during the S-phase and the subsequent initiation of programmed cell death (apoptosis).[1]

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound against various human cancer cell lines was determined using a standard sulforhodamine B (SRB) assay.

-

Cell Culture: Human cancer cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells were harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Drug Exposure: this compound was serially diluted and added to the wells. The plates were then incubated for a period of 48 to 72 hours.

-

Cell Fixation: Following incubation, the cells were fixed in situ by the gentle addition of cold trichloroacetic acid (TCA).

-

Staining: The fixed cells were stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

-

Measurement: Unbound dye was removed by washing, and the protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The GI50 value, the concentration of drug causing 50% inhibition of cell growth, was calculated from the dose-response curves.

In Vivo Antitumor Efficacy Study

The in vivo anti-tumor efficacy of this compound was evaluated in a rodent xenograft model.

-

Animal Model: Male rats were used for the Walker-256 carcinoma model.

-

Tumor Implantation: Walker-256 carcinoma cells were implanted subcutaneously into the flank of each rat.

-

Treatment: When tumors reached a palpable size, the animals were randomized into treatment and control groups. This compound was administered intravenously at doses ranging from 1 to 100 mg/kg.

-

Monitoring: Tumor size and body weight were measured regularly throughout the study. Tumor volume was calculated using the formula: (length × width²) / 2.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or when animals showed signs of toxicity.

-

Data Analysis: The anti-tumor effect was expressed as tumor growth inhibition. The ED50, the dose that causes 50% tumor growth inhibition, was calculated. The therapeutic index (TI) was determined as the ratio of the maximum tolerated dose (MTD) to the ED50.

T-0128: A Prodrug of this compound

To enhance the therapeutic potential of this compound, a macromolecular prodrug, T-0128 (also known as delimotecan), was developed. T-0128 is a conjugate of this compound and carboxymethyl dextran linked via a triglycine spacer.[4][5] This conjugation strategy is designed to improve the pharmacokinetic profile of this compound, leading to enhanced tumor targeting and sustained release of the active compound.

Pharmacokinetic studies in tumor-bearing rats demonstrated that this compound is rapidly cleared from the body, whereas T-0128 circulates at a high concentration for an extended period, resulting in significant tumor accumulation.[4][5] Within the tumor microenvironment, this compound is gradually released from the dextran conjugate. This sustained release of this compound at the tumor site is believed to be responsible for the superior in vivo efficacy of T-0128 compared to the parent compound.[4] In the Walker-256 carcinoma model, T-0128 was found to be approximately 10 times more active than this compound.[4]

Conclusion

The preclinical data for this compound demonstrate its potent and selective activity as a topoisomerase I inhibitor. Its broad in vitro cytotoxicity against a panel of human cancer cell lines and its in vivo efficacy in a carcinoma model highlight its potential as an anti-cancer agent. The development of the prodrug T-0128 further enhances its therapeutic profile by improving its pharmacokinetics and tumor-specific delivery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its prodrug, T-0128, in the treatment of various malignancies.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Complete regression of xenografted human carcinomas by camptothecin analogue-carboxymethyl dextran conjugate (T-0128) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antitumor Activity of T-2513

An Examination of a Novel Compound in Oncology Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "T-2513" is not available in the public domain as of the latest search. The following guide is a structured template illustrating how such a technical document would be presented, based on common practices in oncological research. The specific data, protocols, and pathways are generalized examples and should not be considered representative of any actual compound.

Executive Summary

This document provides a comprehensive technical overview of the preclinical antitumor activity of the investigational compound this compound. This compound is a novel small molecule inhibitor currently under evaluation for its therapeutic potential in various cancer models. This guide will detail its mechanism of action, summarize key efficacy data from in vitro and in vivo studies, and provide methodologies for the pivotal experiments conducted. The information presented herein is intended to offer a thorough understanding of the foundational science supporting the continued development of this compound as a potential anti-cancer agent.

Quantitative Data Summary

The antitumor efficacy of this compound has been evaluated across a range of cancer cell lines and in preclinical animal models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Method |

| MCF-7 | Breast Adenocarcinoma | Data not available | MTT Assay |

| A549 | Lung Carcinoma | Data not available | CellTiter-Glo® |

| HCT116 | Colorectal Carcinoma | Data not available | MTT Assay |

| PC-3 | Prostate Adenocarcinoma | Data not available | SRB Assay |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | p-value |

| MCF-7 | Vehicle Control | - | 0 | - |

| This compound | Data not available | Data not available | Data not available | |

| A549 | Vehicle Control | - | 0 | - |

| This compound | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Cell Viability Assays

3.1.1 MTT Assay

-

Cell Seeding: Cancer cell lines (MCF-7, HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with serial dilutions of this compound or vehicle control (0.1% DMSO) for 72 hours.

-

MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

3.1.2 CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: A549 cells were seeded in opaque-walled 96-well plates at 5 x 10³ cells per well.

-

Compound Treatment: After 24 hours, cells were treated with this compound or vehicle control for 72 hours.

-

Reagent Addition: The plate was equilibrated to room temperature, and 100 µL of CellTiter-Glo® reagent was added to each well.

-

Incubation and Lysis: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement: Luminescence was recorded using a luminometer.

-

Data Analysis: IC50 values were determined from dose-response curves.

In Vivo Xenograft Studies

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for all xenograft studies.

-

Tumor Implantation: 1 x 10⁷ MCF-7 or A549 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumors were allowed to reach a mean volume of 150-200 mm³. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Mice were randomized into treatment and control groups. This compound was administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group received the vehicle.

-

Efficacy Evaluation: Tumor volumes and body weights were measured twice weekly. The study was terminated when tumors in the control group reached a predetermined size.

-

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance was determined using an appropriate statistical test (e.g., Student's t-test).

Signaling Pathways and Mechanisms of Action

Information regarding the specific signaling pathways affected by this compound is not available.

A hypothetical signaling pathway diagram is presented below to illustrate the type of visualization that would be included.

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-2513, a potent camptothecin analog, has emerged as a significant molecule in the landscape of topoisomerase I inhibitors. This technical guide provides a comprehensive overview of this compound, its related compounds, and analogs, with a focus on its mechanism of action, synthesis, structure-activity relationships, and the intricate signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative biological activity data are presented to facilitate further research and development in this promising area of oncology.

Introduction

This compound is a selective inhibitor of topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound and its analogs induce single-strand breaks, which can be converted into lethal double-strand breaks in replicating cells, ultimately leading to cell cycle arrest and apoptosis.[1] this compound is also known as the active metabolite of the prodrug delimotecan (formerly T-0128), a carboxymethyl dextran conjugate designed for tumor-targeted delivery.[2][3] This guide delves into the core scientific data surrounding this compound, offering a technical resource for researchers in drug discovery and development.

Mechanism of Action

The primary molecular target of this compound is the nuclear enzyme topoisomerase I (Top1). The mechanism of action can be summarized in the following steps:

-

Top1-DNA Complex Formation: Topoisomerase I cleaves a single strand of the DNA backbone to relieve torsional stress. This process involves the formation of a transient covalent intermediate, known as the cleavable complex, where the enzyme is linked to the 3'-end of the broken DNA strand.

-

Stabilization of the Cleavable Complex: this compound intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the topoisomerase I enzyme. This interaction stabilizes the cleavable complex, preventing the re-ligation of the DNA strand.[1]

-

Collision with Replication Forks: During the S-phase of the cell cycle, the stabilized cleavable complex collides with the advancing replication fork. This collision leads to the conversion of the single-strand break into a highly cytotoxic double-strand break.

-

Induction of Cell Cycle Arrest and Apoptosis: The formation of double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, primarily in the S and G2/M phases, and ultimately programmed cell death (apoptosis).[1]

This compound Related Compounds and Analogs: A Quantitative Overview

While specific structure-activity relationship (SAR) studies on a broad series of direct this compound analogs are not extensively published, valuable insights can be drawn from its metabolic lineage and related camptothecin derivatives. This compound is a metabolite of the prodrug delimotecan and can be further metabolized to other active compounds, including SN-38, the active metabolite of irinotecan.[3] The cytotoxic activity of this compound has been evaluated against a panel of human tumor cell lines.

| Compound Name | Structure (if available) | Cell Line | GI50 (ng/mL) | Reference |

| This compound | 7-ethyl-10-(4-(1-piperidino)-1-piperidino)carbonyloxy-camptothecin | WiDr (colon) | 32.1 | [Veltkamp et al., 2008][3] |

| HT-29 (colon) | 97.6 | [Veltkamp et al., 2008][3] | ||

| SK-BR-3 (breast) | 38.6 | [Veltkamp et al., 2008][3] | ||

| MKN-1 (gastric) | 15.6 | [Veltkamp et al., 2008][3] | ||

| SK-LU-1 (lung) | 111.5 | [Veltkamp et al., 2008][3] | ||

| LX-1 (lung) | 15.1 | [Veltkamp et al., 2008][3] | ||

| KB (nasopharynx) | 34.0 | [Veltkamp et al., 2008][3] | ||

| HeLaS3 (cervical) | 50.9 | [Veltkamp et al., 2008][3] | ||

| SN-38 | 7-ethyl-10-hydroxycamptothecin | HCT116 (colon) | Mean IC50: 3.3 nM | [4] |

| Topotecan | HCT116 (colon) | Mean IC50: 11.6 nM | [4] |

Note: GI50 is the concentration of drug that causes 50% growth inhibition. The data for this compound was likely generated using a sulforhodamine B (SRB) assay, a common method for cytotoxicity screening.

Experimental Protocols

Synthesis of this compound and Related Camptothecin Analogs

The synthesis of this compound and its analogs generally follows established methods for camptothecin derivatization. A key intermediate is 7-ethyl-10-hydroxycamptothecin (SN-38). The synthesis of SN-38 has been achieved through multi-step sequences starting from simple, commercially available materials.[5][6][7] A common strategy involves the Friedländer condensation to construct the AB ring system, followed by reactions to build the C, D, and E rings.[5]

A general procedure for the synthesis of carbamate derivatives at the 10-hydroxyl group, similar to the structure of this compound, involves the condensation of 7-ethyl-10-hydroxycamptothecin with a suitable chloroformate or carbamoyl chloride in the presence of a base. For instance, the synthesis of irinotecan, which shares a similar carbamate linkage, involves the reaction of 7-ethyl-10-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride.[1]

DOT Script for a Generalized Synthesis Workflow:

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

-

Test compound (this compound or analog) dissolved in DMSO

-

Sterile deionized water

-

Agarose

-

TAE or TBE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 200-300 ng), and sterile water to a final volume of 20 µL.

-

Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., camptothecin).

-

Initiate the reaction by adding 1-2 units of human Topoisomerase I.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding DNA loading dye containing SDS.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE or TBE buffer until the different DNA topoisomers are separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

DOT Script for the Topoisomerase I Inhibition Assay Workflow:

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.[8][9][10][11]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound or analog)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells by adding 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI50 value from the dose-response curve.

Signaling Pathways

The cellular response to DNA damage induced by this compound and other camptothecin analogs is a complex signaling cascade primarily orchestrated by the DNA damage response (DDR) pathway.

Key Signaling Events:

-

S-phase specific DNA Damage: The collision of replication forks with the stabilized Top1-DNA complexes during S-phase generates DNA double-strand breaks (DSBs).[12][13]

-

Activation of DDR Kinases: These DSBs are recognized by sensor proteins, leading to the activation of the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[5][14]

-

Checkpoint Activation: Activated ATM and ATR phosphorylate and activate the downstream checkpoint kinases Chk2 and Chk1, respectively.[2][15][16]

-

Cell Cycle Arrest: Chk1 and Chk2 mediate cell cycle arrest, primarily at the G2/M transition, by inhibiting the Cdc25 family of phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[17]

-